molecular formula C6H4F3NO2 B15206721 1-(2,2,2-Trifluoroacetyl)-1H-pyrrol-2(3H)-one CAS No. 70399-11-0

1-(2,2,2-Trifluoroacetyl)-1H-pyrrol-2(3H)-one

Cat. No.: B15206721
CAS No.: 70399-11-0
M. Wt: 179.10 g/mol
InChI Key: UIWMRPOVTXVMMI-UHFFFAOYSA-N
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Description

1-(2,2,2-Trifluoroacetyl)-1H-pyrrol-2(3H)-one is an organic compound characterized by the presence of a trifluoroacetyl group attached to a pyrrolone ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2,2,2-Trifluoroacetyl)-1H-pyrrol-2(3H)-one can be synthesized through the reaction of 2,2,2-trifluoroacetyl chloride with pyrrolone under controlled conditions. The reaction typically involves the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and purity of the product .

Industrial Production Methods: On an industrial scale, the production of this compound involves the continuous flow process where the reactants are fed into a reactor under controlled temperature and pressure conditions. The use of automated systems ensures consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions: 1-(2,2,2-Trifluoroacetyl)-1H-pyrrol-2(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(2,2,2-Trifluoroacetyl)-1H-pyrrol-2(3H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2,2,2-Trifluoroacetyl)-1H-pyrrol-2(3H)-one involves its interaction with specific molecular targets. The trifluoroacetyl group is known to form strong hydrogen bonds and electrostatic interactions with biological molecules, which can inhibit enzyme activity or alter protein function. This makes it a valuable tool in the study of biochemical pathways and the development of therapeutic agents .

Comparison with Similar Compounds

Uniqueness: 1-(2,2,2-Trifluoroacetyl)-1H-pyrrol-2(3H)-one is unique due to its specific structure, which combines the properties of the trifluoroacetyl group with the pyrrolone ring. This combination imparts distinct chemical reactivity and biological activity, making it a versatile compound in various research and industrial applications .

Properties

CAS No.

70399-11-0

Molecular Formula

C6H4F3NO2

Molecular Weight

179.10 g/mol

IUPAC Name

1-(2,2,2-trifluoroacetyl)-3H-pyrrol-2-one

InChI

InChI=1S/C6H4F3NO2/c7-6(8,9)5(12)10-3-1-2-4(10)11/h1,3H,2H2

InChI Key

UIWMRPOVTXVMMI-UHFFFAOYSA-N

Canonical SMILES

C1C=CN(C1=O)C(=O)C(F)(F)F

Origin of Product

United States

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